Ethyl 2-[(2-fluorobenzoyl)amino]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-fluorobenzoyl)amino]acetate can be synthesized through a reaction between ethyl glycinate hydrochloride and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-fluorobenzoyl)amino]acetate undergoes various chemical reactions, including:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of 2-fluorobenzoylaminoacetic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-fluorobenzoylaminoacetic acid and ethanol.
Reduction: 2-fluorobenzoylaminoethanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2-fluorobenzoyl)amino]acetate is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-fluorobenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-fluorobenzoyl)acetate: Similar in structure but lacks the amide functional group.
Ethyl (4-fluorobenzoyl)acetate: Similar structure with the fluorine atom at a different position on the benzene ring
Uniqueness
Ethyl 2-[(2-fluorobenzoyl)amino]acetate is unique due to the presence of both ester and amide functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNTXYDBYCKOOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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